Home > Products > Screening Compounds P138972 > Beta-defensin 103
Beta-defensin 103 -

Beta-defensin 103

Catalog Number: EVT-246946
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 103 is primarily sourced from mammals, including humans and canines. In humans, it is encoded by the DEFB103 gene located on chromosome 8. In dogs, the equivalent gene is referred to as canine beta-defensin 103. The expression of this peptide has been studied across different species, revealing variations in gene copy number and expression levels that may correlate with susceptibility to infections and other health conditions.

Classification

Beta-defensin 103 belongs to the broader category of defensins, which are classified based on their structure and function. Defensins are typically categorized into three main classes: alpha-defensins, beta-defensins, and theta-defensins. Beta-defensins are characterized by their unique cysteine-rich structure that forms disulfide bonds, contributing to their stability and activity.

Synthesis Analysis

Methods

The synthesis of beta-defensin 103 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. The recombinant approach involves cloning the DEFB103 gene into expression vectors, allowing for the production of the peptide in host cells such as Escherichia coli.

Technical Details:

  1. Gene Cloning: The DEFB103 gene is amplified using polymerase chain reaction techniques and inserted into an appropriate plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells (e.g., BL21(DE3) strain) for expression.
  3. Induction: Expression is typically induced using isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed peptide is purified using techniques such as affinity chromatography and high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Beta-defensin 103 has a compact structure characterized by three anti-parallel beta-strands stabilized by disulfide bridges. This structural arrangement is crucial for its antimicrobial activity.

Data:

  • Molecular Weight: Approximately 5,600 Da.
  • Amino Acid Composition: Composed of 45 amino acids with a high net positive charge due to the presence of multiple basic residues.

The secondary structure analysis indicates that beta-defensin 103 contains significant proportions of beta-sheets and turns, contributing to its functional properties.

Chemical Reactions Analysis

Reactions

Beta-defensin 103 exhibits various chemical reactions primarily related to its antimicrobial activity. It interacts with microbial membranes, leading to membrane disruption.

Technical Details:

  1. Membrane Interaction: The cationic nature allows beta-defensin 103 to bind to negatively charged components of microbial membranes.
  2. Lytic Activity: Upon binding, it induces pore formation or membrane destabilization, resulting in cell lysis.

These reactions are influenced by environmental factors such as pH and ionic strength, which can affect the peptide's activity.

Mechanism of Action

Process

The mechanism of action of beta-defensin 103 involves several steps:

  1. Binding: The peptide binds to microbial membranes through electrostatic interactions.
  2. Membrane Disruption: This binding leads to pore formation or membrane permeabilization.
  3. Cell Death: Ultimately, these processes result in the death of the microbial cell due to loss of integrity and essential cellular functions.

Data: Studies have shown that beta-defensin 103 can effectively inhibit the growth of various bacteria at low concentrations, demonstrating its potential as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Beta-defensin 103 is stable under a range of pH conditions but can be sensitive to extreme temperatures and proteolytic enzymes.
  • Charge Characteristics: Exhibits a high net positive charge which enhances its interaction with negatively charged microbial surfaces.

Relevant Data or Analyses:
Research indicates that modifications in its amino acid sequence can significantly alter its antimicrobial potency and stability.

Applications

Scientific Uses

Beta-defensin 103 has several important applications in scientific research:

  1. Antimicrobial Studies: Used as a model peptide for studying mechanisms of innate immunity.
  2. Therapeutic Development: Potentially useful in developing new antimicrobial therapies or skin care products aimed at enhancing skin barrier function.
  3. Genetic Studies: Investigated for its role in genetic variations related to disease susceptibility among different populations.
Introduction to Beta-defensin 103 in Host Defense Systems

Historical Discovery and Classification within the Defensin Family

The discovery of Beta-defensin 103 emerged from genomics-based approaches in the early 2000s, coinciding with intensified research into mammalian antimicrobial peptides. Initial characterization identified it as human beta-defensin 3 (hBD-3), isolated from inflamed human skin and distinguished by its potent activity against Staphylococcus aureus and Pseudomonas aeruginosa [1] [4]. This novel peptide exhibited a characteristic β-sheet-rich fold stabilized by three intramolecular disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6), conforming to the structural signature of β-defensins while displaying unique functional attributes [8] [9]. Unlike some defensins with salt-sensitive activity, BD103 maintained efficacy even under physiological salt concentrations, suggesting a robust role in vivo [8].

A paradigm-shifting discovery in 2007 revealed BD103's function extended beyond immunity. Genetic analysis in domestic dogs identified a mutation in the canine DEFB103 ortholog (ΔG23) as responsible for dominant black coat color [6]. This mutation enhanced the peptide's binding affinity to the melanocortin 1 receptor (Mc1r), effectively antagonizing α-melanocyte-stimulating hormone (α-MSH) signaling and promoting eumelanin synthesis [6] [9]. This finding established BD103 as a novel ligand within the melanocortin pathway and the first defensin proven to influence mammalian pigmentation, expanding the functional repertoire of defensin biology beyond antimicrobial defense.

  • Classification and Functional Spectrum: BD103 belongs to the ancient β-defensin family, evolutionarily distinct from α- and θ-defensins. Its classification within the defensin superfamily is based on:
  • A conserved six-cysteine motif
  • A cationic charge facilitating interaction with microbial membranes
  • Predominant epithelial expression
  • Inducible expression in response to pathogens and inflammatory cytokines (e.g., TNF-α, IFN-γ) [1] [4] [8]
  • Immunomodulatory Roles: Beyond direct microbial killing, BD103 acts as a chemotactic factor for immune cells and modulates cytokine responses. It enhances Toll-like receptor 9 (TLR9)-dependent responses to bacterial DNA and interacts with the epidermal growth factor receptor (EGFR) pathway to promote wound healing [5] [8] [9].

Genomic Context: DEFB103A and DEFB103B Gene Loci

The human genes encoding BD103, DEFB103A and DEFB103B, reside within the polymorphic β-defensin gene cluster on chromosome 8p23.1. This region exhibits significant structural variation, including frequent copy number variations (CNVs) and complex genomic rearrangements influenced by segmental duplications [1] [3] [5].

  • Gene Structure and Products: Both genes share a similar two-exon structure. The first exon contains the 5'-untranslated region, while the second exon encodes the prepropeptide comprising a signal peptide, a short propeptide, and the mature BD103 peptide (approximately 45 amino acids) [1] [4] [5]. Despite high sequence similarity, they represent distinct loci within the cluster. The mature peptides produced are identical in sequence and function [1] [5].
  • Locus-Specific Differences: The primary distinction lies in their precise genomic coordinates and flanking sequences:
  • DEFB103B is located at Chr8: 7,428,888-7,430,348 bp (GRCh38/hg38) [1] [4].
  • DEFB103A is positioned more centromerically at Chr8: 7,881,392-7,882,663 bp (GRCh38/hg38) [5].
  • Expression Patterns: Both genes contribute to BD103 expression, showing broad but somewhat variable patterns across tissues. Constitutive expression is observed in skin keratinocytes and oral epithelium [1] [8]. Inducible expression occurs in various epithelial surfaces (respiratory, gastrointestinal, genitourinary tracts) and immune cells (monocytes) upon exposure to microbial pathogens or pro-inflammatory cytokines [4] [5] [8]. Transcriptome analyses confirm expression in testis, tonsil, cervix, esophagus, and blood-derived cells [1] [4].

Table 1: Genomic Characteristics of Human DEFB103 Genes

FeatureDEFB103BDEFB103A
Chromosomal Location8p23.18p23.1
Genomic Coordinates (GRCh38)Chr8: 7,428,888-7,430,348 (complement)Chr8: 7,881,392-7,882,663
Gene ID (NCBI)55894414325
Exon Count22
Protein ProductBeta-defensin 103 (identical to DEFB103A product)Beta-defensin 103 (identical to DEFB103B product)
Primary Expression SitesSkin, oral epithelium, tonsil, blood cells, cervixSkin, gastrointestinal tract, testis, monocytes
Inducing StimuliBacteria (e.g., S. aureus), IFN-γ, TNF-α, injuryBacteria (e.g., H. pylori), viral infection, TNF-α
  • Copy Number Variation (CNV): The genomic region containing DEFB103 genes is highly dynamic. Population studies reveal extensive CNV, ranging from 2 to 8 copies per diploid genome in humans [7] [9]. This CNV encompasses not only DEFB103 but often multiple neighboring β-defensin genes. Interestingly, while CNV significantly impacts total DEFB103 transcript levels in some contexts [9], studies specifically examining nasal carriage of S. aureus found no direct linear correlation between DEFB103 copy number and mRNA expression levels or carriage status [7], suggesting complex regulatory mechanisms beyond simple gene dosage.

Evolutionary Significance of Beta-defensin 103 Across Mammalian Lineages

Beta-defensin 103 exemplifies the rapid evolution and functional diversification characteristic of host-defense genes engaged in perpetual arms races with pathogens. Comparative genomics reveals both conserved immune functions and lineage-specific adaptations.

  • Ancient Origin and Diversification: β-defensins originated from a primordial ancestor before the divergence of birds and mammals [9] [10]. DEFB103 specifically arose from duplications within the evolving β-defensin cluster on chromosome 8, likely occurring before the divergence of primates and carnivores [3] [9] [6]. Phylogenetic analyses show orthologs present across diverse mammals, including primates, carnivores, rodents, and ungulates, but with significant sequence divergence and varying degrees of gene duplication or loss [3] [6] [9].
  • Positive Selection and Functional Adaptation: Molecular evolutionary analyses frequently detect signatures of positive selection (dN/dS >1) acting on DEFB103 and its orthologs, particularly affecting residues in the mature peptide domain involved in receptor binding or microbial membrane interaction [3] [9] [10]. This is driven by selective pressures to evade pathogen countermeasures and optimize interactions with host receptors:
  • Giant Panda (Ailuropoda melanoleuca): The DEFB139 gene (orthologous to DEFB103) shows significant positive selection specifically in the carnivore lineage. A key Pro-to-Arg mutation (P17R) in the mature peptide enhances antimicrobial potency against S. aureus by increasing peptide cationicity, surface charge, hydrophobicity, and stabilizing the second β-sheet structure [3].
  • Primates and Convergent Evolution: Independent non-allelic homologous recombination events have shaped DEFB103 CNV in different primate lineages (e.g., humans vs. macaques), indicating convergent evolution driven by similar selective pressures [9].
  • Non-immune Function Co-option: The role of DEFB103 in mammalian pigmentation via MC1R interaction represents a striking example of functional co-option. This evolved independently in canids:
  • Domestic Dog (Canis lupus familiaris): The dominant black coat allele (KB) is caused by a 3-bp deletion (ΔG23) in the mature peptide region of the canine DEFB103 ortholog (CBD103). This mutant peptide binds MC1R with high affinity, acting as an agonist and bypassing the need for α-MSH signaling, leading to constitutive eumelanin production [6]. This mutation arose after domestication and spread rapidly through selective breeding.
  • Potential in Humans: Human BD3 (hBD3) can also bind and antagonize MC1R in vitro, inhibiting α-MSH-induced cAMP signaling in melanocytes [6] [9]. This suggests the potential for BD103 to modulate human skin pigmentation and UV responses in a paracrine manner, though its in vivo significance compared to dogs is less pronounced.
  • Evolutionary Dynamics: The DEFB103 locus exhibits considerable evolutionary plasticity:
  • Copy Number Variation (CNV): Extensive CNV exists within and between species. Humans show population differences, with evidence for recent selection favoring higher DEFB103 copy number in East Asian populations, potentially linked to enhanced resistance to respiratory infections like influenza [9].
  • Pseudogenization and Lineage-Specific Loss: While conserved in many lineages, some species show pseudogenization or loss. For example, in birds, while β-defensins are abundant, DEFB103 orthologs are not consistently identified across all orders, reflecting lineage-specific immune adaptations [10].
  • Synteny Conservation with Dogs: The giant panda β-defensin cluster, including DEFB139 (DEFB103 ortholog), shows remarkable synteny conservation with the dog genome, indicating a stable genomic context within carnivores since their divergence [3].

Table 2: Evolutionary Patterns of DEFB103 Orthologs in Selected Mammals

SpeciesOrtholog NameKey Evolutionary FeaturesEvidence of Selection/Phenotypic Impact
Human (Homo sapiens)DEFB103A/DEFB103BExtensive CNV (2-8 copies); Episodic positive selection on mature peptide sites; Potential MC1R modulationHigher CN in East Asian populations; Chemokine function; MC1R antagonism in vitro
Dog (Canis lupus familiaris)CBD103ΔG23 mutation causes dominant black coat (KB allele); MC1R agonistStrong artificial selection in domestication; Clear coat color phenotype
Giant Panda (Ailuropoda melanoleuca)DEFB139Significant branch-specific positive selection (carnivores); P17R mutation enhancing anti-S. aureus activityIncreased peptide stability, charge & hydrophobicity; Role in digestive defense?
Mouse (Mus musculus)Defb genesMultiple β-defensins; No precise DEFB103 1:1 ortholog identifiedFunctional diversification among paralogs
Cattle (Bos taurus)DEFB103Likely present in β-defensin cluster; potential duplicationsAntimicrobial activity documented in various studies
Non-Human PrimatesDEFB103CNV patterns distinct from humans (convergent evolution); Positive selectionRole in simian immunodeficiency virus (SIV) resistance?
  • Conservation of Core Immune Function: Despite sequence diversification and gene turnover, the core antimicrobial and immunomodulatory function of BD103-like peptides appears conserved across mammalian lineages where orthologs are present. Expression is consistently observed at epithelial barriers, and activity against gram-positive bacteria like S. aureus is a recurring feature [3] [6] [8]. This underscores its fundamental role in innate host defense throughout mammalian evolution, even as its gene structure, copy number, and additional non-immune functions have diversified in a lineage-specific manner.

Properties

Product Name

Beta-defensin 103

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.